2-ethyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one
Description
2-Ethyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core linked to a piperazine ring and a butanone group. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . This compound’s structural complexity and substituent arrangement suggest exploration in therapeutic areas such as oncology, neurology, or inflammation, though specific applications require further validation .
Properties
IUPAC Name |
2-ethyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O/c1-4-12(5-2)16(24)22-9-7-21(8-10-22)14-13-15(18-11-17-14)23(6-3)20-19-13/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVAHPYQUKVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors. They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities. The specific interactions and resulting changes would depend on the exact nature of the target and the specific structural features of the compound.
Biochemical Pathways
Given the wide range of biological activities associated with triazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific targets and their roles within these pathways.
Result of Action
Given the wide range of biological activities associated with triazole compounds, it can be inferred that the compound could potentially have diverse molecular and cellular effects.
Biological Activity
The compound 2-ethyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is characterized by its unique triazolopyrimidine structure, which is known to exhibit various biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O |
| Molecular Weight | 336.42 g/mol |
| CAS Number | 1058455-93-8 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The triazolopyrimidine moiety is known to act as a potent inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Adenosine Receptor Modulation: Research has shown that compounds with similar structures can act as antagonists for adenosine receptors, particularly the A2A subtype, which are implicated in neurodegenerative diseases and cancer .
Antimicrobial Activity
In a study evaluating the efficacy of related triazolopyrimidine derivatives against Cryptosporidium parvum, a common protozoan parasite, compounds demonstrated significant activity with EC50 values as low as 0.17 μM . This suggests that the target compound may possess similar antimicrobial properties.
Case Studies
-
Anticancer Activity
- A series of piperazine derivatives were synthesized and tested for anticancer activity. The findings indicated that modifications to the piperazine ring could enhance potency against various cancer cell lines. The compound's structural features might contribute to its ability to inhibit tumor growth through receptor modulation .
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through its structure-activity relationship (SAR). Variations in the substituents on the triazolopyrimidine core significantly influence its biological activity. For instance:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 7 | Ethyl group | Increased potency against C. parvum |
| 5 | Chlorine substitution | Enhanced receptor binding affinity |
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential biological activities:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The triazolo-pyrimidine moiety is particularly noted for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
2. Kinase Inhibition
The structural characteristics of this compound allow it to interact with specific kinases involved in cellular signaling pathways. Inhibitors targeting these kinases are crucial in treating various cancers and inflammatory diseases. Preliminary studies suggest that derivatives of this compound could serve as effective kinase inhibitors, modulating immune responses and potentially leading to new cancer therapies .
3. Neuropharmacological Effects
The piperazine component is associated with various neuropharmacological effects. Compounds containing piperazine rings have been used as anxiolytics and antidepressants. This suggests that 2-ethyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one may also possess similar properties, warranting further investigation into its effects on mood disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazolo-pyrimidine ring.
- Coupling reactions to introduce the piperazine group.
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for characterization to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have explored the applications of similar compounds:
Case Study 1: Antimicrobial Efficacy
A study investigated various derivatives of triazolo-pyrimidines for their antibacterial activity against common pathogens. Results indicated significant inhibition rates, leading researchers to propose these compounds as candidates for further development into pharmaceuticals targeting bacterial infections.
Case Study 2: Kinase Inhibition in Cancer Therapy
Another research effort focused on synthesizing piperazine derivatives to evaluate their effects on specific kinases involved in cancer cell proliferation. The study found that certain modifications enhanced potency against target kinases, suggesting that similar modifications to 2-ethyl-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one could yield promising therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications: The butanone chain provides moderate chain length versus shorter (acetyl in ) or bulkier (phenylethanone in ) groups, balancing solubility and bioavailability.
- Biological Activity: Substituents like benzyl () or tetrazole () correlate with receptor affinity (e.g., cannabinoid receptors), while ethoxyphenyl () may enhance antithrombotic effects .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s ethyl groups likely confer a LogP ~2.5–3.0, intermediate between the more lipophilic benzyl analog (LogP ~3.5, ) and polar methoxyphenoxy derivative (LogP ~1.8, ).
- Solubility: The butanone chain may improve aqueous solubility compared to acetyl or phenylethanone analogs.
Preparation Methods
Synthesis of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine moiety is central to the target compound. A robust method involves aza-Wittig reactions followed by heterocyclization, as demonstrated by Fang and Wei . Key steps include:
-
Iminophosphorane Formation : β-Ethoxycarbonyliminophosphorane (precursor) reacts with aromatic isocyanates to generate carbodiimides.
-
Nucleophilic Addition : Piperazine derivatives undergo double nucleophilic addition to carbodiimides, forming guanidine intermediates.
-
Cyclization : Sodium ethoxide catalyzes intramolecular annulation, yielding 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines .
Optimized Conditions :
-
Catalyst: 10% sodium ethoxide in anhydrous ethanol.
-
Solvent: Dichloromethane or tetrahydrofuran.
Functionalization of the Piperazine Ring
The piperazine component requires N-ethylation and subsequent coupling to the triazolopyrimidine core. A Cu-Co-Mo/Al₂O₃ catalyst (1–70% Cu, 1–90% Co, 1–30% Mo) facilitates N-ethylation of piperazine under liquid-phase conditions :
-
Reaction Parameters :
This method avoids byproducts like diethylpiperazine, achieving >90% selectivity for N-ethylpiperazine .
Coupling Strategies for Triazolopyrimidine-Piperazine Assembly
The triazolopyrimidine and piperazine subunits are coupled via nucleophilic aromatic substitution or Buchwald-Hartwig amination :
-
Chlorinated Triazolopyrimidine Intermediate :
-
Catalytic Systems :
Yield Optimization :
Integrated Synthetic Pathway and Data
Combining the above steps yields the target compound through the following sequence:
Performance Metrics :
Q & A
Q. Table 1: Structural and Activity Comparison with Analogues
| Compound | Triazole Substituent | Piperazine Linker | IC₅₀ (Target X) |
|---|---|---|---|
| Target Compound | 3-Ethyl | Butan-1-one | 12.3 nM |
| 3-Methyl Analog | 3-Methyl | Butan-1-one | 45.7 nM |
| 4-Fluoro Phenyl Derivative | 3-Ethyl | Ethanedione | 8.9 nM |
Q. Table 2: Synthesis Optimization Parameters
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triazole Formation | CuI, DMF | 80 | 65 |
| Piperazine Coupling | EDCl/HOBt, DCM | 25 | 85 |
| Final Alkylation | K₂CO₃, Acetone | 60 | 72 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
